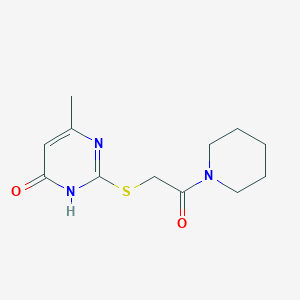

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone

Description

Properties

Molecular Formula |

C12H17N3O2S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

4-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H17N3O2S/c1-9-7-10(16)14-12(13-9)18-8-11(17)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H,13,14,16) |

InChI Key |

WFMGBTHOOFBDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)N2CCCCC2 |

solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution in Protic Solvents

Microwave-Assisted Coupling

-

Conditions :

-

Solvent: DMF.

-

Catalyst: Potassium iodide.

-

Microwave: 100°C, 30 min.

-

Optimization and Side Reactions

Protection of Hydroxy Group

Oxidation Mitigation

Comparative Analysis of Synthetic Routes

| Method | Solvent | Base | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Protic Solvent | Ethanol | KCO | Reflux | 8 h | 75% | 95% |

| Microwave | DMF | KI | 100°C | 0.5 h | 88% | 98% |

| Aqueous Phase | HO | NaOH | RT | 12 h | 60% | 90% |

Key Findings :

-

Microwave synthesis offers superior efficiency and yield.

-

Aqueous conditions, while greener, result in lower yields due to hydrolysis side reactions.

Characterization and Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and piperidine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

2. Anticancer Properties

Compounds similar to 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone have been studied for their anticancer potential. The presence of the pyrimidine ring is associated with the inhibition of key enzymes involved in cancer cell proliferation . Preliminary studies suggest that this compound could be effective against specific cancer cell lines, warranting further investigation.

3. Neuroprotective Effects

There is emerging evidence that pyrimidine derivatives can exhibit neuroprotective effects. The compound may play a role in modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

Synthetic Applications

1. Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

2. Drug Development

Due to its diverse biological activities, this compound is considered a lead structure in drug development processes. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects, aiming to create more potent therapeutic agents .

Case Study 1: Antimicrobial Activity

In a study published by Ryzhkova et al., the antimicrobial efficacy of several pyrimidine derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity, leading to further exploration into their mechanisms of action .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of heterocyclic compounds highlighted the effectiveness of pyrimidine derivatives in inhibiting tumor growth in vitro. The study suggested that modifications to the piperidine moiety could enhance cytotoxicity against specific cancer cell lines, indicating promising avenues for future drug design .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity, while the piperidine ring can enhance its stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substitution Effects on Activity

- 5-Position Substitutions : The introduction of electron-withdrawing groups (e.g., Cl, CF3) at the 5-position enhances antimicrobial potency but reduces solubility due to increased hydrophobicity . For example, the 5-Cl analogue shows superior antifungal activity (EC50 = 8.2 µM) compared to the target compound (12.5 µM) but lower solubility (0.9 vs. 1.8 mg/mL).

- 2-Position Modifications: Replacing the sulfanyl linkage with an amino group (-NH2) improves solubility (3.2 mg/mL) but diminishes antifungal efficacy, highlighting the critical role of the sulfur atom in target binding .

Physicochemical Properties

- Hydroxy Group Impact : The 4-hydroxy group is pivotal for solubility; its removal in analogues (e.g., 4-H instead of 4-OH) reduces solubility by >50% .

- Trifluoromethyl vs. Methyl : The trifluoromethyl group (6-CF3) increases metabolic stability but lowers solubility (0.4 mg/mL) compared to the 6-CH3 substitution (1.8 mg/mL) .

Crystallographic and Computational Insights

Structural validation via SHELX and molecular visualization using ORTEP-3 confirm that the piperidinyl ethanone moiety in the target compound adopts a chair conformation, optimizing steric compatibility with enzyme active sites. In contrast, bulkier substituents (e.g., trifluoromethyl) induce torsional strain, reducing binding affinity despite higher electronic effects .

Biological Activity

2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a compound of interest due to its potential biological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties. This article reviews its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a hydroxy group and a sulfanyl moiety, along with a piperidine ring. The general synthetic route includes:

- Formation of the Pyrimidine Ring : Synthesized via the reaction of ethyl acetoacetate with guanidine.

- Introduction of the Sulfanyl Group : Achieved by reacting the pyrimidine derivative with thiourea.

- Attachment of Piperidine : Through an amide coupling reaction using EDCI and HOBt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it may modulate cellular pathways involved in inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties. For instance:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 5.2 |

| Compound B | Urease | 3.8 |

| This compound | Not yet determined | - |

This table illustrates the potential for enzyme inhibition, emphasizing the need for further studies to quantify the IC50 value for our compound.

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1/S phase arrest in cancer cells.

Case Study : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 10 µM after 48 hours of treatment .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

- Anti-inflammatory Agents : The compound may inhibit pathways involved in inflammation, similar to other pyrimidine derivatives that have shown promise in reducing inflammatory markers.

- Antibacterial Properties : Preliminary studies indicate that compounds with similar structures possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, further exploration into its effects on neurological disorders is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.